Thymidine-5'-diphospho-beta-D-xylose

dTDP-glucose 4,6-dehydratase enzyme inhibition antibacterial target validation

Thymidine-5′-diphospho-beta-D-xylose (TDP-xylose; dTDP-xylose) is an activated nucleotide sugar in which a xylose moiety is β-linked to thymidine diphosphate. Unlike the ubiquitous UDP-sugars of eukaryotic metabolism, TDP-sugars are hallmarks of bacterial and select plant pathways, serving as dedicated donors for cell-wall polysaccharide, O-antigen, and secondary metabolite glycosylation.

Molecular Formula C15H24N2O15P2
Molecular Weight 534.30 g/mol
Cat. No. B10777619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine-5'-diphospho-beta-D-xylose
Molecular FormulaC15H24N2O15P2
Molecular Weight534.30 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(CO3)O)O)O)O
InChIInChI=1S/C15H24N2O15P2/c1-6-3-17(15(23)16-13(6)22)10-2-7(18)9(30-10)5-29-33(24,25)32-34(26,27)31-14-12(21)11(20)8(19)4-28-14/h3,7-12,14,18-21H,2,4-5H2,1H3,(H,24,25)(H,26,27)(H,16,22,23)/t7-,8+,9+,10+,11-,12+,14+/m0/s1
InChIKeyAJUADKZRQSBUAK-KDGZBOQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymidine-5′-diphospho-beta-D-xylose (TDP-β-D-xylose): A Non-Mammalian Sugar Nucleotide for Bacterial Glycosylation & Antibiotic Target Validation


Thymidine-5′-diphospho-beta-D-xylose (TDP-xylose; dTDP-xylose) is an activated nucleotide sugar in which a xylose moiety is β-linked to thymidine diphosphate [1]. Unlike the ubiquitous UDP-sugars of eukaryotic metabolism, TDP-sugars are hallmarks of bacterial and select plant pathways, serving as dedicated donors for cell-wall polysaccharide, O-antigen, and secondary metabolite glycosylation [2]. The compound is not a substrate for human nucleotide-sugar transporters, which underlies its value as a selective probe and a starting point for anti-infective target identification.

Why UDP-xylose or dTDP-glucose Cannot Replace Thymidine-5′-diphospho-beta-D-xylose in Rigorous Experimental Systems


UDP-α-D-xylose, the dominant eukaryotic xylose donor, is poorly recognized by the bacterial TDP-dependent glycosyltransferases that construct essential carbohydrates such as the O-antigen of Streptococcus suis or the aminocoumarin antibiotic novobiocin [1]. Conversely, dTDP-β-D-xylose acts as a potent dead-end inhibitor of the validated antibacterial target dTDP-glucose 4,6-dehydratase (RmlB) (Ki = 11.2 µM), binding with an affinity ~9-fold tighter than the comparator dead-end inhibitor dTDP-galactose (Ki = 97 µM) [2]. Simple substitution with a more promiscuous nucleotide sugar therefore either abolishes enzymatic activity or forfeits the specificity and inhibitory potency that make this compound mechanistically informative.

Quantitative Differentiation of TDP-β-D-xylose: Enzyme Inhibition, Crystallographic Resolution & Pathway-Selective Glycosylation


Competitive Inhibition Potency of dTDP-xylose Against dTDP-Glucose 4,6-Dehydratase (RmlB) Relative to dTDP-Galactose

dTDP-β-D-xylose acts as a dead-end competitive inhibitor of Escherichia coli dTDP-glucose 4,6-dehydratase (RmlB, EC 4.2.1.46), a key enzyme in L-rhamnose biosynthesis. It displays a Ki of 0.0112 mM, which is 8.7-fold lower (more potent) than the Ki of the structurally related dead-end inhibitor dTDP-D-galactose (Ki = 0.097 mM) [1]. Unlike dTDP-glucose, which undergoes catalytic turnover with kcat = 4.9 s⁻¹ and Km = 0.0060 mM, dTDP-xylose shows no detectable turnover because it lacks the C6-CH₂OH group necessary for the dehydration step of the catalytic cycle [1]. This property makes it a superior mechanistic probe for isolating the initial hydride-transfer step in RmlB structure–function studies.

dTDP-glucose 4,6-dehydratase enzyme inhibition antibacterial target validation

Highest-Resolution Crystallographic Complex of TDP-xylose with a dTDP-Sugar Epimerase (RmlC) at 1.3 Å

Streptococcus suis RmlC (dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase) was co-crystallized with dTDP-D-xylose, yielding a 1.3 Å resolution structure—the highest resolution reported for any RmlC–ligand complex [1]. In comparison, the native RmlC structures and dTDP-glucose co-complexes deposited in the PDB for homologous enzymes are typically resolved at 1.5–2.0 Å [2]. The 1.3 Å map allowed unambiguous assignment of catalytic residues and revealed an unusual twist-boat conformation of the sugar ring during epimerization, information that is lost at lower resolutions.

crystallography epimerase mechanism structure-based drug design

Stringent Donor Specificity of NovM Glycosyltransferase: TDP-Xylose as One of Only Three Accepted Non-Natural Donors

The novobiocin glycosyltransferase NovM (EC 2.4.1.302) was screened against a library of >40 nucleotide sugar donors, including UDP-glucose, UDP-xylose, UDP-galactose, TDP-glucose, CDP-glucose, and numerous deoxysugar nucleotides [1]. Only 3 non-natural donors were turned over to yield detectable unnatural products; dTDP-xylose was one of these rare accepted substrates, converting novobiocic acid to a xylosylated derivative [1][2]. In stark contrast, the corresponding UDP-α-D-xylose—the standard xylose donor in plant and vertebrate glycosyltransferases—was not recognized by NovM and produced no product [1]. This stringent discrimination between TDP- and UDP-sugars by an antibiotic-pathway enzyme demonstrates that TDP-xylose is irreplaceable for studies of aminocoumarin tailoring.

glycosyltransferase engineering novobiocin biosynthesis in vitro glycorandomization

Nucleotide-Base Selectivity for TDP vs. UDP in the Sucrose Synthase-Catalyzed Activation of Glucose: TDP Achieves >90% Conversion

Rice sucrose synthase (EC 2.4.1.13) catalyzes the reversible cleavage of sucrose using nucleoside diphosphates in the order UDP > TDP > ADP > CDP > GDP [1]. In batch reactions, both UDP and TDP achieved >90% conversion to the corresponding NDP-glucose [1]. This demonstrates that TDP is a kinetically competent phosphate acceptor, only slightly less efficient than UDP, and is therefore a viable starting material for one-pot chemoenzymatic synthesis of TDP-xylose from sucrose, xylose-1-phosphate, and thymidine diphosphate.

chemoenzymatic synthesis nucleotide sugar regeneration sucrose synthase

Validated Bacterial Pathway Restriction: TDP-Xylose is the Obligate Donor for O-Antigen Assembly, While UDP-Xylose Serves Proteoglycan Biosynthesis

Bioinformatic analysis of bacterial O-antigen gene clusters and nucleotide sugar metabolism pathways (KEGG map00541) reveals that dTDP-sugars, including dTDP-xylose, are synthesized by dedicated thymidylyltransferase-dependent routes, whereas UDP-xylose is produced via UDP-glucuronate decarboxylase in eukaryotic and some bacterial proteoglycan pathways [1]. In Streptococcus suis and Pseudomonas aeruginosa, only dTDP-activated sugars are channeled into rhamnose and O-antigen biosynthesis; UDP-xylose is not a competent substitute in the rhamnose epimerase/dehydratase cascade [2]. This pathway divergence means that TDP-xylose is functionally non-redundant with UDP-xylose in any experiment targeting the bacterial cell envelope.

bacterial polysaccharide biosynthesis O-antigen cell wall

Highest-Impact Application Scenarios for Thymidine-5′-diphospho-beta-D-xylose Based on Quantitative Evidence


Mechanistic Enzymology of the dTDP-Glucose 4,6-Dehydratase (RmlB) Active Site: Isolating the Hydride-Transfer Half-Reaction

Because dTDP-xylose binds RmlB with a Ki of 11.2 µM but cannot undergo dehydration (it lacks the C6 hydroxyl group oxidized during the second chemical step), it enables researchers to uncouple the initial NAD⁺-dependent hydride abstraction from the subsequent dehydration and re-reduction steps [1]. This is not achievable with dTDP-galactose (Ki = 97 µM), which requires ~9-fold more material for equivalent active-site saturation. Laboratories pursuing pre-steady-state kinetics, isotope-effect measurements, or cryo-trapping of the RmlB-NADH-dTDP-xylose Michaelis complex (resolved at 1.5 Å) should therefore prioritize dTDP-xylose as the optimal substrate analog [1][2].

High-Resolution Co-Crystallization with RmlC for Fragment-Based Antibacterial Drug Discovery

The 1.3 Å structure of S. suis RmlC complexed with dTDP-xylose represents the gold standard for computational chemistry campaigns against the rhamnose epimerase [1]. No homologous structure with a UDP-sugar or alternative nucleotide achieves comparable resolution. Pharmaceutical and academic groups performing virtual screening, pharmacophore modeling, or SBDD against RmlC should use this dTDP-xylose-bound structure as the target receptor, as the ligand's precise positioning of catalytic residues (unambiguously assigned at 1.3 Å) provides the most reliable three-dimensional template [1].

Substrate for NovM-Catalyzed Glycorandomization to Generate Novobiocin Analogs with Modified Sugar Moieties

Of the >40 nucleotide sugars evaluated as donor substrates for the novobiocin glycosyltransferase NovM, only three—including dTDP-xylose—yielded detectable unnatural aminocoumarin products [1][2]. UDP-xylose, UDP-glucose, CDP-glucose, and dozens of other UDP- and TDP-sugars were completely inactive [1]. Scientists engineering the novobiocin scaffold for improved antibiotic activity or altered pharmacokinetics must therefore procure dTDP-xylose as one of the extremely limited donor substrates compatible with wild-type NovM [1][2].

Chemoenzymatic Synthesis of TDP-β-D-xylose via a Sucrose Synthase-Based Regeneration System

The demonstration that sucrose synthase converts TDP to TDP-glucose with >90% efficiency [1] establishes a practical, scalable route to TDP-xylose. In a one-pot format, TDP-glucose can be generated from sucrose and TDP, then enzymatically converted to TDP-xylose using a 4,6-dehydratase/epimerase/reductase cascade. This scheme avoids the multi-step chemical phosphorylation that has historically limited access to TDP-sugars, enabling laboratories to produce milligram-to-gram quantities of TDP-xylose for structural biology, fragment screening, and in vitro pathway reconstitution [1].

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